An In-depth Technical Guide to Isonicotinic Acid N-oxide (CAS 13602-12-5)
An In-depth Technical Guide to Isonicotinic Acid N-oxide (CAS 13602-12-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isonicotinic acid N-oxide (CAS 13602-12-5), a derivative of isonicotinic acid, is a versatile compound with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities, with a particular focus on its promising antitubercular effects. Detailed experimental protocols, quantitative data, and visualizations of its chemical synthesis and potential mechanism of action are presented to support further research and development.
Chemical and Physical Properties
Isonicotinic acid N-oxide is a white to off-white crystalline solid.[1] It is a derivative of pyridine (B92270) featuring a carboxylic acid group at the 4-position and an N-oxide moiety on the pyridine ring. This structure imparts unique reactivity and biological properties to the molecule.
Table 1: Chemical and Physical Properties of Isonicotinic Acid N-oxide
| Property | Value | Reference(s) |
| CAS Number | 13602-12-5 | [1] |
| Molecular Formula | C₆H₅NO₃ | [1] |
| Molecular Weight | 139.11 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 270-273 °C | [2] |
| Solubility | Moderately soluble in polar solvents like water and alcohols | [1] |
| InChI Key | QCWTWMJMLSKQCJ-UHFFFAOYSA-N | [1] |
| SMILES | O=C(O)c1cc--INVALID-LINK--cc1 | [1] |
Synthesis
While various methods exist for the synthesis of the parent compound, isonicotinic acid, the N-oxidation is a critical subsequent step. A general and reliable method for the N-oxidation of pyridines involves the use of a peroxy acid.
Experimental Protocol: Synthesis of Isonicotinic Acid N-oxide from Isonicotinic Acid
This protocol describes a common method for the N-oxidation of a pyridine derivative.
Materials:
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Isonicotinic acid
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Glacial acetic acid
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Hydrogen peroxide (30% solution)
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Sodium carbonate
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Distilled water
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Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
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Heating mantle
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Magnetic stirrer
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pH meter or pH paper
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Filtration apparatus
Procedure:
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Dissolution: Dissolve a known amount of isonicotinic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
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Addition of Oxidizing Agent: Slowly add a stoichiometric excess of 30% hydrogen peroxide to the solution while stirring. The reaction is exothermic, so the addition should be controlled to maintain a safe temperature.
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Heating: Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the acetic acid under reduced pressure using a rotary evaporator.
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Neutralization and Precipitation: Dissolve the residue in a minimum amount of water and neutralize the solution with a saturated solution of sodium carbonate until the pH is approximately 7-8. The isonicotinic acid N-oxide will precipitate out of the solution.
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Isolation and Purification: Collect the precipitate by filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or water.
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Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Logical Workflow for the Synthesis of Isonicotinic Acid N-oxide:
Caption: Synthesis workflow for Isonicotinic acid N-oxide.
Biological Activity
Isonicotinic acid N-oxide has demonstrated notable biological activity, particularly as an antitubercular agent.
Antitubercular Activity
A study has reported the antitubercular activity of isonicotinic acid N-oxide against drug-sensitive (DS), multiple drug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[1]
Table 2: Minimum Inhibitory Concentration (MIC) of Isonicotinic Acid N-oxide against M. tuberculosis
| Strain | MIC (µM) | Reference |
| Drug-Sensitive (DS) | 0.22 | [1] |
| Multiple Drug-Resistant (MDR) | 28.06 | [1] |
| Extensively Drug-Resistant (XDR) | 56.19 | [1] |
Experimental Protocol: Antitubercular Activity Assay (Microplate Alamar Blue Assay)
This protocol is based on the methodology described for evaluating the antitubercular activity of compounds.[2]
Materials:
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Mycobacterium tuberculosis strains (DS, MDR, XDR)
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7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase) and glycerol
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96-well microplates
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Isonicotinic acid N-oxide (test compound)
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Isoniazid (B1672263) (control drug)
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Alamar Blue reagent
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Tween 80 (20%)
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Microplate reader (fluorescence)
Procedure:
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Preparation of Inoculum: Prepare a suspension of M. tuberculosis in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final concentration of approximately 2 x 10⁵ CFU/mL.
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Compound Dilution: Prepare serial twofold dilutions of the test compound (isonicotinic acid N-oxide) and the control drug (isoniazid) in 7H9 broth in a 96-well microplate.
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Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a drug-free control well.
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Incubation: Incubate the microplates at 37°C for 7 days.
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Alamar Blue Addition: After incubation, add Alamar Blue reagent and 20% Tween 80 to each well.
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Second Incubation: Continue incubation at 37°C for 16-24 hours.
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Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a microplate reader.
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MIC Determination: The MIC is defined as the lowest concentration of the compound that results in a reduction of fluorescence by ≥ 90% compared to the drug-free control.
Workflow for Antitubercular Activity Assay:
Caption: Workflow for the Microplate Alamar Blue Assay.
Mechanism of Action
In silico docking studies suggest that isonicotinic acid N-oxide may exert its antitubercular effect by inhibiting the enoyl-acyl carrier protein reductase (InhA).[1] InhA is a crucial enzyme in the fatty acid synthesis II (FAS-II) pathway of M. tuberculosis, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. The inhibition of InhA disrupts cell wall formation, leading to bacterial death. This proposed mechanism is similar to that of the frontline anti-TB drug isoniazid, which also targets InhA after being activated by the catalase-peroxidase enzyme KatG.
Proposed Signaling Pathway for Antitubercular Activity:
Caption: Proposed inhibition of the mycolic acid synthesis pathway.
Applications in Coordination Chemistry
Isonicotinic acid N-oxide is a versatile ligand in coordination chemistry. The presence of both a carboxylate group and an N-oxide group allows it to coordinate with metal ions in various modes, leading to the formation of coordination polymers with diverse structures and properties. These materials have potential applications in areas such as catalysis, magnetism, and gas storage.
Synthesis of Coordination Polymers
The synthesis of coordination polymers involving isonicotinic acid N-oxide typically involves the reaction of a metal salt with the ligand in a suitable solvent system, often under hydrothermal conditions. The choice of metal ion, solvent, and reaction conditions can influence the final structure of the coordination polymer.
Safety and Handling
Isonicotinic acid N-oxide should be handled with care in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. It may be harmful if swallowed or inhaled and can cause skin and eye irritation. It is stable under normal conditions but may be sensitive to strong acids or bases.[1] Hazardous decomposition products upon combustion include carbon oxides and nitrogen oxides.
Conclusion
Isonicotinic acid N-oxide is a compound of significant interest with demonstrated potent antitubercular activity, even against resistant strains of M. tuberculosis. Its potential mechanism of action via InhA inhibition warrants further investigation. Additionally, its utility as a ligand in coordination chemistry opens avenues for the development of novel materials. The detailed protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this promising molecule in drug discovery and materials science.
